2-(4-methylbenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
2-(4-Methylbenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class. It was designed as part of a broader effort to develop novel antimalarial agents targeting Plasmodium falciparum . The compound features a triazolopyridinone core substituted at position 2 with a 4-methylbenzyl group and at position 8 with a piperidine sulfonamide moiety. This structural configuration is critical for its interaction with the malarial protease falcipain-2, as identified through molecular docking studies using AutoDock Vina .
Synthesis involves cyclization of 2-hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine intermediates, followed by alkylation with 4-methylbenzyl chloride . The compound is a white solid with a melting point of 155–156°C (based on analogous derivatives in ) and a molecular weight of 282.32 g/mol (calculated from ).
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-15-7-9-16(10-8-15)14-23-19(24)22-13-5-6-17(18(22)20-23)27(25,26)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXNUARZJJNAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methylbenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a member of the triazolopyridine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down as follows:
- Core Structure : The [1,2,4]triazolo[4,3-a]pyridine moiety is known for its pharmacological significance.
- Functional Groups : The presence of a piperidine ring and a sulfonyl group enhances its biological profile.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds within the triazolopyridine class. A virtual library screening identified several derivatives with promising activity against Plasmodium falciparum. Notably, compounds similar to This compound demonstrated significant inhibitory effects with IC50 values ranging from 2.24 μM to 4.98 μM .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 4.98 | Plasmodium falciparum |
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 | Plasmodium falciparum |
Anticancer Activity
The compound's structural framework suggests potential anticancer properties. Triazolopyridines have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives have been studied for their effects on melanoma cell lines by targeting vascular endothelial growth factor receptor (VEGFR) pathways and modulating apoptotic markers such as BAX and caspases .
Neuroprotective Effects
Research indicates that compounds with a piperidine structure exhibit neuroprotective properties. The benzoylpiperidine fragment has been associated with therapeutic effects in neuropsychiatric disorders by acting on serotoninergic and dopaminergic receptors. This suggests that This compound could have applications in treating conditions like depression and anxiety .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in disease processes.
- Receptor Modulation : Interaction with neurotransmitter receptors may explain its neuroprotective effects.
Case Studies
A notable study evaluated the efficacy of a related triazolopyridine derivative in a preclinical model of malaria. The results indicated a significant reduction in parasitemia levels when treated with the compound compared to controls. This reinforces the potential for further development into therapeutic agents for malaria treatment .
Scientific Research Applications
Drug Discovery and Development
The triazolopyridine scaffold has been widely explored in medicinal chemistry due to its versatility in modulating biological activity. This compound's structural features suggest it may function as a lead compound in the development of new therapeutic agents targeting various diseases.
- Anticancer Activity : Compounds with similar scaffolds have shown promise in inhibiting cancer cell proliferation. The sulfonamide group can enhance the compound's solubility and bioavailability, crucial for effective drug formulation .
- Neuropharmacological Applications : The piperidine ring is often associated with neuroactive compounds. Research indicates that derivatives of piperidine are effective in treating neuropsychiatric disorders, suggesting potential applications for this compound in neuropharmacology .
Biological Mechanisms
Studies indicate that compounds containing triazolopyridine structures can interact with various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .
- Receptor Modulation : Interaction with neurotransmitter receptors could position this compound as a candidate for treating conditions like depression or anxiety disorders .
Case Studies and Research Findings
Several studies have highlighted the significance of similar compounds in clinical settings:
- Inhibition of Cancer Cell Lines : Research has demonstrated that triazolopyridine derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds structurally related to our target have shown IC50 values in the low micromolar range against breast and prostate cancer cells .
- Neuroprotective Effects : A study focusing on piperidine derivatives revealed their efficacy in protecting neuronal cells from oxidative stress, suggesting that our compound could have similar protective properties due to its structural components .
- Synthetic Pathways : The synthesis of this compound can be achieved through established methodologies involving the coupling of piperidine derivatives with triazolopyridine intermediates. This approach not only facilitates the production of the desired compound but also allows for the exploration of analogs with enhanced activity profiles .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Analogs
IC50 values from *Plasmodium falciparum in vitro assays. †Estimated based on structurally similar analogs (e.g., 13c and 15c).
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : The 3-chlorobenzyl analog (IC50 = 4.98 µM) outperforms the 4-methylbenzyl variant, likely due to enhanced dipole interactions with falcipain-2’s active site .
- Sulfonamide Heterocycle : Piperidine-based derivatives generally show higher activity than morpholine analogs (e.g., 13d), as piperidine’s basic nitrogen may form stronger hydrogen bonds .
- Substituent Bulk : Bulky groups like benzo[d][1,3]dioxol-5-ylmethyl (13b) reduce activity, suggesting steric hindrance limits target engagement .
Pharmacokinetic and Physicochemical Properties
- Solubility : Morpholine-containing derivatives (e.g., 13d) exhibit higher aqueous solubility than piperidine analogs due to reduced basicity .
Antimalarial Efficacy
Virtual screening and molecular docking (AutoDock Vina) identified the target compound as a moderate inhibitor of falcipain-2, with a docking score comparable to the 3-chlorobenzyl analog . However, its IC50 is higher than the lead compound (3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl) analog, IC50 = 2.24 µM), highlighting the importance of optimizing both the sulfonamide and benzyl substituents .
Limitations and Opportunities
- Potency Gap : The target compound’s IC50 (~5–10 µM) is suboptimal compared to clinical candidates. Hybridizing its 4-methylbenzyl group with electron-withdrawing moieties (e.g., 3,5-difluoro in 13c) could enhance activity.
- Patent Landscape: Competing derivatives (e.g., triazolopyridinones as cannabinoid receptor antagonists in ) suggest the need for structural novelty .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis of triazolopyridine derivatives typically involves multi-step reactions. Key steps include:
- Condensation and cyclization : For example, refluxing precursors (e.g., 8-amino-6-(piperazinyl)phenyl derivatives) with benzyl chloride in anhydrous dioxane under TLC monitoring (24–48 h) .
- Purification : Post-reaction, the product is isolated via solvent evaporation, followed by washing with EtOAc and water to remove unreacted reagents .
Q. Table 1: Reaction Conditions for Triazolopyridine Synthesis
| Step | Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|
| Cyclization | Reflux in dioxane, TEA as base, 24–48 h | Use anhydrous solvents to avoid hydrolysis | |
| Purification | EtOAc/water washes, Na₂SO₄ drying | Precipitate impurities with cold methanol |
Q. What spectroscopic techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- 1H/13C-NMR : Assign peaks using DMSO-d₆ (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C). Key signals include aromatic protons (δ 7.2–8.1 ppm) and methylbenzyl groups (δ 2.3–2.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <1 ppm error .
- FTIR : Identify functional groups (e.g., sulfonyl S=O stretch at ~1130–1370 cm⁻¹) .
Q. How can researchers assess purity and identify impurities during synthesis?
Methodological Answer:
- TLC : Monitor reactions using dichloromethane as the mobile phase and UV visualization .
- HPLC : Use buffer solutions (e.g., ammonium acetate, pH 6.5) to resolve co-eluting impurities .
- Reference Standards : Compare retention times with pharmacopeial impurities (e.g., 1,2,4-triazolo derivatives) .
Advanced Research Questions
Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?
Methodological Answer: Discrepancies may arise due to:
Q. Table 2: Key Variables in Biological Assays
Q. What computational approaches predict binding affinity to adenosine receptors?
Methodological Answer:
Q. How to optimize experimental design for in vitro/in vivo correlation studies?
Methodological Answer:
Q. What strategies improve metabolic stability for in vivo efficacy?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the piperidinylsulfonyl position .
- CYP450 Inhibition Assays : Screen using human liver microsomes to identify metabolic hotspots .
Data Contradiction Analysis Example:
If in vitro IC₅₀ values for adenosine receptor antagonism conflict with in vivo results:
Verify assay conditions (e.g., ATP levels in cell media affecting receptor activity).
Perform ex vivo receptor occupancy studies to confirm target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
